![molecular formula C13H8ClO3- B1466555 5-Chloro-2-hydroxyphenylbenzene carboxylate CAS No. 5876-98-2](/img/structure/B1466555.png)
5-Chloro-2-hydroxyphenylbenzene carboxylate
Overview
Description
5-Chloro-2-hydroxyphenylbenzene carboxylate (5-Cl-2-HPBC) is an organic chemical compound that is widely used in scientific research, laboratory experiments, and industrial applications. It is a colorless, water-soluble, and highly volatile compound. 5-Cl-2-HPBC is an important reagent in organic synthesis and is used in many chemical reactions. It is mainly used to synthesize other organic compounds, such as pharmaceuticals, dyes, and pesticides.
Scientific Research Applications
Analytical Chemistry
In analytical chemistry, 5-Chloro-2-hydroxyphenylbenzene carboxylate serves as a reagent or a precursor in synthetic pathways. Its chlorinated and carboxylated phenyl rings are particularly useful in synthesizing more complex molecules or in facilitating certain reactions .
Biopharma Production
The compound finds application in the biopharmaceutical industry, where it may be involved in the synthesis of pharmaceuticals. Its structural components can be integral in forming active pharmaceutical ingredients (APIs) or intermediates .
Controlled Environment and Cleanroom Solutions
Due to its high purity levels, this compound is suitable for use in controlled environments such as cleanrooms. It can be used in the production of materials that require a high degree of cleanliness and absence of contaminants .
Substrate for Acid Phosphatase Estimation
2-(2-carboxyphenyl)-4-chlorophenolate: is used as a substrate in enzymatic assays to estimate the activity of acid phosphatase, an enzyme that plays a crucial role in various biological processes .
Analgesic and Anti-inflammatory Research
The compound has been studied for its potential use as an analgesic and anti-inflammatory agent. Its chemical structure allows it to interact with biological pathways that could lead to the development of new pain relief medications .
Coordination Chemistry
In coordination chemistry, this compound is used to synthesize novel polynuclear coordination compounds. These have potential applications in catalysis, magnetic materials, and as models for studying metalloenzymes .
Material Science
The structural properties of 5-Chloro-2-hydroxyphenylbenzene carboxylate make it a candidate for creating new materials with specific optical or electronic properties. It can be used in the development of advanced polymers, coatings, or other materials that require precise molecular engineering .
Mechanism of Action
Target of Action
The primary target of 5-Chloro-2-hydroxyphenylbenzene carboxylate is the enzyme tyrosinase . Tyrosinase is a critical rate-limiting enzyme in the process of melanin synthesis within specialized organelles called melanosomes .
Mode of Action
The compound acts as a competitive inhibitor of tyrosinase . It binds to the active site of the enzyme, preventing it from interacting with its natural substrate, thereby inhibiting its activity .
Biochemical Pathways
The inhibition of tyrosinase by 5-Chloro-2-hydroxyphenylbenzene carboxylate affects the melanin synthesis pathway . This pathway involves the hydroxylation of L-tyrosine to 3,4-dihyroxyphenylalanine (L-DOPA) and oxidation of L-DOPA to O-dopaquinone . By inhibiting tyrosinase, the compound reduces melanin synthesis and deposition .
Result of Action
By inhibiting tyrosinase, 5-Chloro-2-hydroxyphenylbenzene carboxylate effectively reduces melanin levels . This can lead to a decrease in skin pigmentation, making the compound potentially useful in treating conditions related to hyperpigmentation .
Safety and Hazards
According to the Safety Data Sheets, if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . Always consult a doctor in these situations .
properties
IUPAC Name |
2-(2-carboxyphenyl)-4-chlorophenolate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c14-8-5-6-12(15)11(7-8)9-3-1-2-4-10(9)13(16)17/h1-7,15H,(H,16,17)/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXBNCSAXBFKHO-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=C2)Cl)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClO3- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-hydroxyphenylbenzene carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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